

Physicochemical properties of "Octahydro-1h-pyrido[1,2-a]pyrazine"

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Compound of Interest

Compound Name: Octahydro-1h-pyrido[1,2-a]pyrazine

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An In-depth Technical Guide on the Physicochemical Properties of **Octahydro-1H-pyrido[1,2-a]pyrazine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-1H-pyrido[1,2-a]pyrazine is a bicyclic heterocyclic compound that serves as a key scaffold in medicinal chemistry. Its rigid structure and the presence of two nitrogen atoms make it a valuable building block for the synthesis of various biologically active molecules. Notably, derivatives of this compound have been investigated as μ -opioid receptor antagonists, highlighting their potential in the development of therapeutics for pain management and addiction.^{[1][2][3][4]} This guide provides a comprehensive overview of the core physicochemical properties of **Octahydro-1H-pyrido[1,2-a]pyrazine**, along with generalized experimental protocols and relevant contextual diagrams.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Octahydro-1H-pyrido[1,2-a]pyrazine**. These values are compiled from various chemical suppliers and databases.

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ N ₂	[5][6]
Molecular Weight	140.23 g/mol	[5][6][7]
Boiling Point	218.0 ± 8.0 °C at 760 mmHg	[5][8]
Density	1.0 ± 0.1 g/cm ³	[5][8]
Flash Point	93.7 ± 9.4 °C	[5]
Refractive Index	1.526	[5]
pKa	9.80 ± 0.20 (Predicted)	[6]
XLogP3	1.0	[5]
Topological Polar Surface Area (TPSA)	15.3 Å ²	[6][7][9]

Experimental Protocols

While specific experimental procedures for the determination of the physicochemical properties of **Octahydro-1H-pyrido[1,2-a]pyrazine** are not extensively detailed in the public literature, the following are generalized standard methodologies used for such characterizations.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for its determination is distillation.

- **Apparatus Setup:** A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.
- **Sample Preparation:** The liquid sample (**Octahydro-1H-pyrido[1,2-a]pyrazine**) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
- **Heating:** The flask is gently heated.

- **Data Collection:** The temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, with the condensate dripping into the receiving flask. This temperature represents the boiling point at the recorded atmospheric pressure.

Determination of pKa

The pKa is a measure of the acidity of a compound. For a basic compound like **Octahydro-1H-pyrido[1,2-a]pyrazine**, the pKa of its conjugate acid is determined. Potentiometric titration is a standard method.

- **Sample Preparation:** A known concentration of the compound is dissolved in a suitable solvent, typically water.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
- **pH Measurement:** The pH of the solution is measured continuously using a calibrated pH meter as the acid is added.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value represents the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. It is a measure of the compound's lipophilicity. The shake-flask method is a common technique.

- **Phase Preparation:** n-Octanol and water are mutually saturated by mixing and then separating the two phases.
- **Partitioning:** A known amount of the compound is dissolved in one of the phases (e.g., water). This solution is then mixed with a known volume of the other phase (octanol) in a separatory funnel.
- **Equilibration:** The funnel is shaken to allow the compound to partition between the two phases until equilibrium is reached.

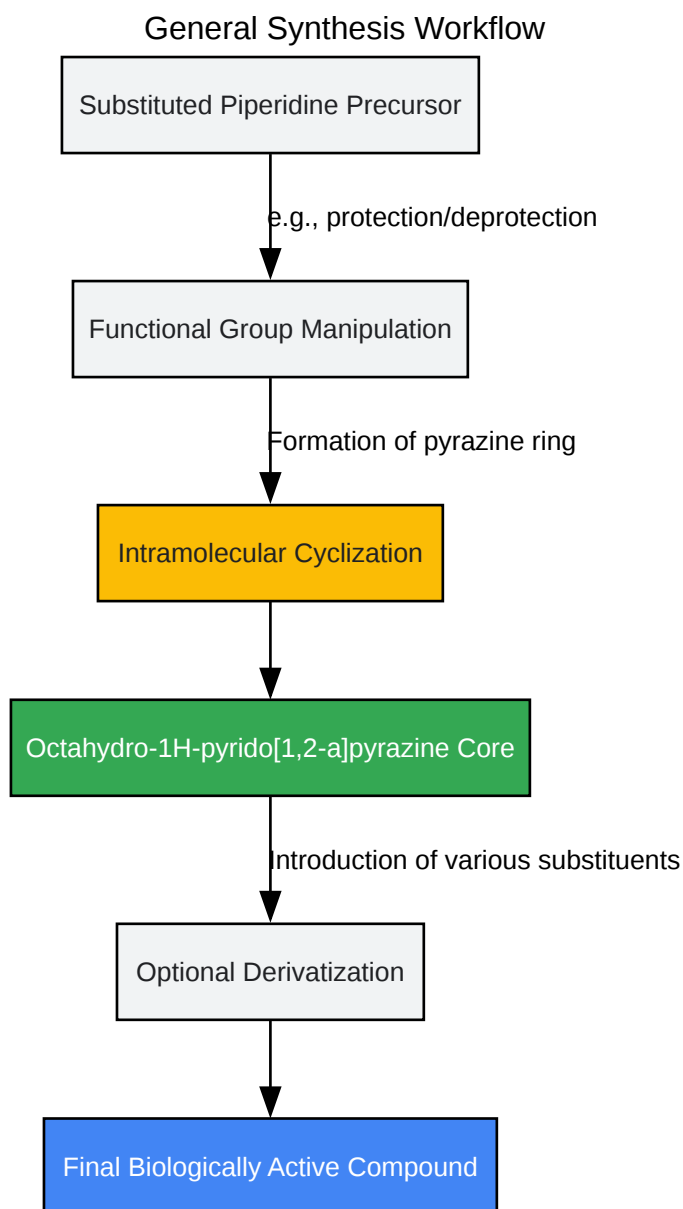
- **Concentration Measurement:** The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis and Biological Context

Octahydro-1H-pyrido[1,2-a]pyrazine and its derivatives have been synthesized and evaluated for their biological activity, particularly as μ -opioid receptor antagonists.^{[1][2][3]} The synthesis often involves the creation of the bicyclic ring system through intramolecular cyclization reactions.

General Synthetic Approach

A general workflow for the synthesis of the **Octahydro-1H-pyrido[1,2-a]pyrazine** core is depicted below. This often involves the preparation of a substituted piperidine precursor, followed by cyclization to form the fused pyrazine ring.

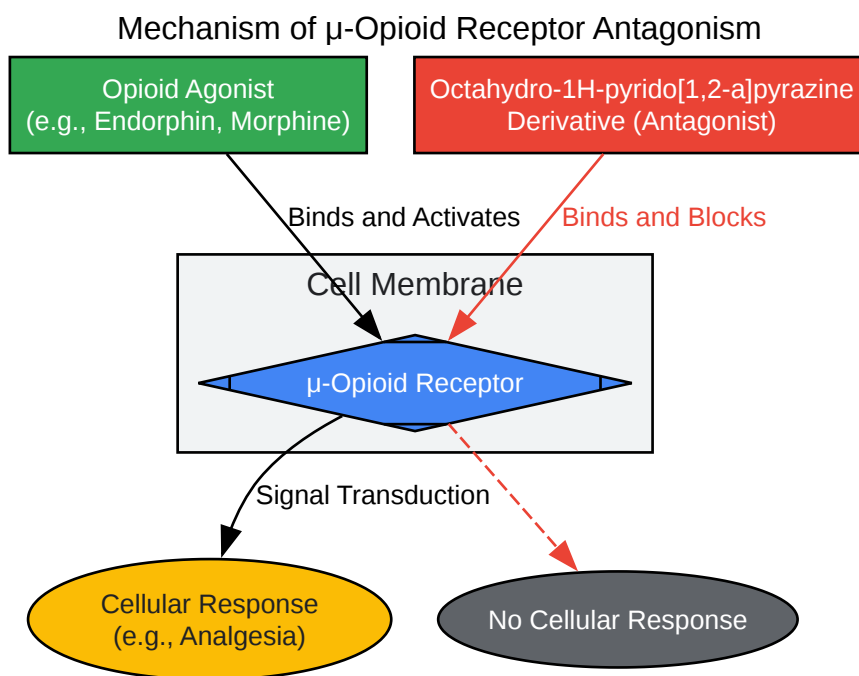


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Caption: A high-level overview of the synthetic strategy for **Octahydro-1H-pyrido[1,2-a]pyrazine** derivatives.

Biological Activity: μ -Opioid Receptor Antagonism

Derivatives of **Octahydro-1H-pyrido[1,2-a]pyrazine** have shown high affinity for the μ -opioid receptor, acting as antagonists.^{[1][3]} This means they bind to the receptor but do not elicit the response that an agonist (like morphine) would. Instead, they block the receptor, preventing agonists from binding and activating it.



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Caption: Interaction of an antagonist with the μ -opioid receptor, preventing agonist-induced cellular response.

Conclusion

Octahydro-1H-pyrido[1,2-a]pyrazine is a heterocycle of significant interest in medicinal chemistry. Its physicochemical properties, characterized by a defined three-dimensional structure and the presence of basic nitrogen atoms, make it a versatile scaffold for designing potent and selective ligands for various biological targets, most notably the μ -opioid receptor. The data and methodologies presented in this guide offer a foundational understanding for researchers engaged in the synthesis, characterization, and application of this important chemical entity.

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